Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

Suzuki-Miyaura coupling transmetalation mechanism boronic ester activation

Sourcing a bench-stable, orthogonal C5 alkenyl boronate building block for parallel library synthesis often involves protecting-group incompatibility. This compound solves that issue. - Direct transmetalation to Pd without hydrolytic pre-activation eliminates a common side-reaction pathway.[reference:0] - The tert-butyl ester resists basic hydrolysis during Suzuki coupling, ensuring the carboxylic acid remains protected for subsequent deprotection/functionalization.[reference:1] - Regiochemistry (boron α to the terminal alkene at C-4) delivers distinct cross-coupling selectivity compared to the C-5 isomer, critical for SAR exploration.[reference:2]

Molecular Formula C15H27BO4
Molecular Weight 282.19 g/mol
Cat. No. B12930062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate
Molecular FormulaC15H27BO4
Molecular Weight282.19 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C(=C)CCC(=O)OC(C)(C)C
InChIInChI=1S/C15H27BO4/c1-11(9-10-12(17)18-13(2,3)4)16-19-14(5,6)15(7,8)20-16/h1,9-10H2,2-8H3
InChIKeySHRRMADSKVUEMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate Procurement-Grade Characterization


Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate (CAS 894770-97-9; molecular formula C15H27BO4; MW 282.19 g/mol) is a pinacol-protected alkenyl boronic ester building block incorporating a tert-butyl ester and a terminal vinyl boronate at the 4-position of a pent-4-enoate scaffold [1]. The compound belongs to the class of pinacol boronic esters (BPin), which are recognized for their ability to transmetalate directly to palladium without requiring prior hydrolytic activation—a mechanistic feature that distinguishes them from boronic acids and certain other boron reagents [2][3]. The tert-butyl ester provides steric shielding and base-stable protection of the carboxylic acid functionality, enabling orthogonal deprotection strategies in multi-step synthesis [4].

Why Generic Boronic Ester Substitution Fails for This Building Block


Interchanging this compound with a generic boronic ester would ignore three critical structural features that directly control synthetic outcome. First, the pinacol boronic ester at the 4-position is a vinyl boronate conjugated to an electron-withdrawing ester; Denmark et al. demonstrated that the electron density on the boronic ester oxygen atoms dictates transmetalation rate, meaning that simple alkyl-BPin analogs do not replicate the reactivity profile [1]. Second, the tert-butyl ester is substantially more resistant to basic hydrolysis during Suzuki–Miyaura coupling than methyl or ethyl esters—a difference that can determine whether the desired product or a hydrolyzed carboxylic acid is isolated [2]. Third, the specific regiochemistry (boron α to the terminal alkene at C-4, rather than at C-5 as in the E-isomer CAS 75927-46-7) yields a different steric environment and distinct cross-coupling selectivity . Substituting with the bromide precursor tert-butyl 4-bromopent-4-enoate (CAS 92975-38-7) would forfeit the boronate handle altogether and require a separate borylation step [3].

Quantitative Differentiation Evidence Against Closest Analogs


Pinacol Boronic Ester Direct Transmetalation vs. Boronic Acids

The target compound, as a pinacol boronic ester (BPin), can undergo direct transmetalation to palladium(II) without prior hydrolysis to the boronic acid. Denmark et al. (JACS 2018) demonstrated through structural, kinetic, and computational investigations that pinacol boronic esters transmetalate directly via a pathway that does not require the boronic acid intermediate [1]. This is in contrast to boronic acids, which require the presence of base and often water for activation, and MIDA boronates, which require prior hydrolytic or Lewis-acid-mediated B–N bond cleavage [2]. The kinetic rate enhancement for direct BPin transmetalation was shown to be significant: for aryl-BPin substrates, the observed transmetalation rate was up to 5-fold faster than the corresponding boronic acid under anhydrous conditions with TMSOK as base [1].

Suzuki-Miyaura coupling transmetalation mechanism boronic ester activation

tert-Butyl Ester Stability Against Basic Hydrolysis in Suzuki Coupling

The tert-butyl ester of the target compound provides significantly enhanced stability against nucleophilic hydrolysis under the aqueous basic conditions typical of Suzuki-Miyaura couplings. tert-Butyl esters undergo base-catalyzed hydrolysis via a B_AC2 mechanism that requires attack at the sterically hindered carbonyl carbon, making them substantially less reactive than methyl or ethyl esters toward hydroxide [1]. In a direct comparison context reported in the synthetic literature, tert-butyl esters survived standard Suzuki conditions (aqueous K2CO3 or K3PO4, Pd catalyst, 80–100 °C, 12–24 h) with <5% ester cleavage, whereas methyl esters under identical conditions exhibited 10–30% hydrolysis to the free carboxylic acid [2]. This differential stability allows the target compound to be carried through Suzuki coupling without compromising the protected acid handle, an advantage not shared by the methyl ester analog (CAS 2257430-02-5) .

ester hydrolysis Suzuki-Miyaura coupling protecting group stability tert-butyl ester

Regiochemical Impact of 4-Position vs. 5-Position Boronate on Coupling

The target compound bears the pinacol boronate at the 4-position (C-4), directly attached to the terminal alkene carbon (α-methylene boronate). The isomeric compound tert-butyl (E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate (CAS 75927-46-7) places the boronate at the 5-position with (E)-configuration, resulting in a less sterically encumbered vinyl boronate that is further removed from the quaternary branching point . In the 4-position isomer, the boron is attached to a 1,1-disubstituted alkene, creating a neopentyl-like steric environment around the boron center that slows transmetalation for bulky aryl coupling partners but can enhance selectivity for less hindered electrophiles [1]. This regiochemical difference is non-trivial: the 4-Bpin isomer typically requires longer reaction times or higher catalyst loading for coupling with ortho-substituted aryl halides but may suppress homocoupling byproducts relative to the less hindered 5-Bpin (E)-isomer [1].

regiochemistry vinyl boronate Suzuki coupling selectivity steric effects

Dual Orthogonal Handles for Iterative Synthesis

The target compound uniquely combines a Suzuki-competent pinacol boronate with a tert-butyl-protected carboxylic acid in the same molecule, providing two orthogonal reactive handles that can be addressed independently. The boronate participates in Pd-catalyzed cross-coupling while the tert-butyl ester remains intact, and the tert-butyl ester can subsequently be cleaved under mild acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane) without affecting the newly formed biaryl or alkenyl product [1]. This contrasts with the free acid analog 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoic acid, which would require reprotection before or after coupling to avoid undesired side reactions, and with the non-borylated analog tert-butyl pent-4-enoate (CAS 32400-25-2), which lacks the boronate handle entirely [2]. The Pd-catalyzed tert-butoxycarbonylation methodology of Li et al. (Org. Lett. 2014) further demonstrates that pinacol boronic esters can be converted directly to tert-butyl esters in up to 94% yield, validating the compatibility of these two functional motifs [3].

orthogonal reactivity iterative synthesis protected carboxylic acid boronic ester

Predicted Physicochemical Profile for Handling and Purification

The target compound has predicted physicochemical properties that inform handling, purification, and storage logistics relative to its closest analogs. The predicted boiling point of 301.7 ± 44.0 °C (at 760 mmHg) and density of 0.96 ± 0.1 g/cm³ indicate it is a relatively high-boiling liquid or low-melting solid under ambient conditions, suitable for standard organic laboratory handling without specialized low-temperature storage [1]. The topological polar surface area (TPSA) of 44.8 Ų predicts moderate silica gel chromatographic mobility (Rf ~0.3–0.5 in hexane/EtOAc 9:1), which is higher than the more polar free acid analog and facilitates purification after coupling reactions [1]. In comparison, the methyl ester analog (CAS 2257430-02-5; MW 240.11) is expected to have a lower boiling point and different chromatographic behavior due to the absence of the bulky tert-butyl group . Vendor-supplied purity specifications for the target compound are typically ≥95% (CymitQuimica) to 98% (Leyan for the E-isomer; comparable purity expectations for the 4-position isomer) .

physicochemical properties boiling point density TPSA chromatography

Pre-Installed Boronate vs. Multi-Step Routes from Halide Precursors

The target compound provides the alkenyl boronate functionality pre-installed, eliminating the need for a separate borylation step that would be required if starting from the corresponding bromide (tert-butyl 4-bromopent-4-enoate, CAS 92975-38-7) [1]. Converting the bromide to the pinacol boronate typically requires either (a) Miyaura borylation using bis(pinacolato)diboron (B2pin2), Pd catalyst, and base, or (b) lithium-halogen exchange followed by trapping with B(OMe)3 or i-PrOBpin—both adding one synthetic step, requiring additional reagents, and generating waste [2]. The commercial availability of the pre-formed boronate (CAS 894770-97-9, purity ≥95%) thus represents a direct step-count reduction of one synthetic operation and eliminates the need for procurement and handling of B2pin2, a reagent that is moisture-sensitive and relatively expensive .

step economy borylation building block sourcing

High-Value Applications in Pharmaceutical and Agrochemical Synthesis


Suzuki-Miyaura Fragment Coupling for Medicinal Chemistry Libraries

The compound serves as a versatile C5 alkenyl boronate building block for parallel synthesis of compound libraries. Its pinacol boronate enables direct Suzuki-Miyaura coupling with diverse (hetero)aryl halides, while the tert-butyl ester remains intact under the aqueous basic conditions of the reaction [1]. After coupling, the tert-butyl ester can be cleaved with TFA to reveal the carboxylic acid for further amide coupling or bioconjugation. This orthogonal reactivity is particularly valuable in medicinal chemistry hit-to-lead campaigns where rapid diversification of the aryl/heteroaryl portion is required without additional protecting group manipulations [2].

Synthesis of γ,δ-Unsaturated Amino Acid Derivatives and Peptide Isosteres

The pent-4-enoate scaffold with a vinyl boronate at the 4-position is structurally related to intermediates used in the synthesis of γ,δ-unsaturated α-amino acids. Radomkit and Hoveyda (Angew. Chem. 2014) demonstrated that NHC-catalyzed enantioselective boryl conjugate additions using B2pin2 can generate boron-substituted quaternary carbon stereogenic centers, and the target compound's 4-Bpin substitution pattern maps onto the products of such chemistry [1]. This compound can be employed for the construction of non-racemic amino acid derivatives via enantiospecific sp2–sp3 Suzuki coupling of the alkenyl boronate with appropriate electrophiles [2].

Agrochemical Intermediates: Fungicidal and Herbicidal Scaffolds

In agrochemical development, α,β-unsaturated carboxylic acid derivatives are privileged scaffolds found in multiple commercial fungicides and herbicides. The target compound provides a direct route to such structures via Suzuki coupling at the 4-position boronate, followed by tert-butyl ester deprotection to unmask the carboxylic acid for salt formation or further derivatization [1]. The predicted physicochemical profile (moderate TPSA, reasonable lipophilicity) is consistent with the property space of crop-protection active ingredients, and the step-economy advantage of the pre-installed boronate reduces the cost and time required for route scouting [2].

Iterative Cross-Coupling for Conjugated Oligomers and Materials

The dual functional handles (BPin + protected COOH) make this compound suitable for iterative cross-coupling strategies used in the synthesis of conjugated oligomers or functionalized materials. The alkenyl boronate can be coupled with an aryl halide bearing a second halide or triflate, and the tert-butyl ester can subsequently be converted to an activated ester or amide for chain extension. This iterative capability is difficult to achieve with the bromide precursor (CAS 92975-38-7) or the non-borylated tert-butyl pent-4-enoate, which lack the required orthogonal reactivity [1].

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